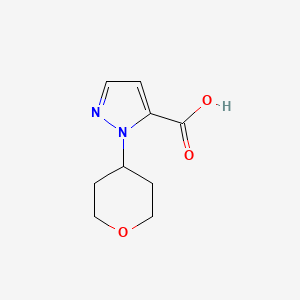

1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid

描述

1-(Oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS: 1784319-55-6) is a pyrazole-based carboxylic acid derivative featuring a tetrahydropyran (oxan-4-yl) substituent at the 1-position of the pyrazole ring. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol . The oxan-4-yl group introduces a heterocyclic ether moiety, which enhances solubility in polar solvents compared to purely aromatic substituents.

属性

IUPAC Name |

2-(oxan-4-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)8-1-4-10-11(8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJSIUBTTAXWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784319-55-6 | |

| Record name | 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxane derivatives with hydrazine derivatives, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .

化学反应分析

Types of Reactions: 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, basic conditions.

Major Products Formed:

科学研究应用

1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

作用机制

The mechanism of action of 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis provide insights into its mode of action.

相似化合物的比较

Structural Variations and Physicochemical Properties

The key structural differentiator of 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid is its tetrahydropyran substituent. Below is a comparative analysis with structurally related pyrazole-5-carboxylic acid derivatives:

Key Observations :

- Solubility : The oxan-4-yl group in the target compound improves water solubility compared to aromatic (e.g., 4-chlorophenyl ) or hydrophobic alkyl substituents (e.g., trifluoroethyl ).

- Acidity : Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, enhancing reactivity in esterification or amidation reactions.

- Biological Relevance : Substituents like methoxyphenyl or chloropyridinyl are tailored for specific applications (e.g., enzyme inhibition or agrochemical activity).

Stability and Reactivity

- Thermal Stability : The oxan-4-yl group’s cyclic ether structure confers resistance to oxidative degradation compared to linear alkyl chains.

- Chemical Reactivity : The carboxylic acid group participates in salt formation, esterification, and amide coupling. Electron-withdrawing substituents (e.g., CF₃ ) enhance electrophilicity at the carbonyl carbon.

生物活性

1-(Oxan-4-yl)-1H-pyrazole-5-carboxylic acid is a compound characterized by its unique structure, which includes a pyrazole ring and an oxane substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Understanding its biological activity requires an exploration of its mechanisms of action, pharmacological effects, and potential applications in drug development.

Chemical Structure

The chemical formula for this compound is . The compound features a carboxylic acid group at the 5-position of the pyrazole ring, contributing to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can modulate enzyme activity, leading to significant biological effects. The specific molecular targets and pathways involved depend on the biological context being studied.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. In particular, studies have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In experimental models, it demonstrated effects comparable to established anti-inflammatory agents, indicating its potential application in managing inflammatory conditions .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. It can serve as a probe in biochemical assays to study enzyme interactions, which is critical for understanding various biological processes.

Research Findings

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study conducted on the compound's effect against bacterial strains showed significant inhibition rates, supporting its use as a potential antimicrobial agent.

- Inflammation Model : In animal models of inflammation, the compound was administered alongside traditional anti-inflammatory drugs, demonstrating synergistic effects that enhanced therapeutic outcomes.

- Enzyme Interaction Studies : Detailed assays revealed that the compound could selectively inhibit certain enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.

常见问题

Q. What are the established synthetic routes for 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, and what key reaction conditions are required?

The synthesis often involves alkylation of NH-pyrazolecarboxylates using Cs₂CO₃ as a base in polar aprotic solvents like DMF at elevated temperatures (~60°C). For example, ethyl pyrazole-5-carboxylate derivatives can undergo hydrolysis with KOH in ethanol followed by cyclization in toluene with catalytic p-toluenesulfonic acid to form oxazine-fused pyrazolecarboxylic acids . Optimization of protecting groups and reaction stoichiometry is critical to avoid side reactions such as over-alkylation or ester hydrolysis .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

Comprehensive characterization typically employs:

- NMR spectroscopy (¹H, ¹³C, DEPT, and 2D experiments) to confirm regiochemistry and substituent positions .

- IR spectroscopy to identify carboxyl (-COOH) and heterocyclic stretching vibrations .

- Mass spectrometry (MS) for molecular ion validation and fragmentation patterns .

- X-ray crystallography (using SHELX software) for absolute configuration determination and hydrogen-bonding network analysis .

Q. What safety precautions are recommended when handling this compound in the laboratory?

While specific hazard data for this compound is limited, general precautions for carboxylic acid derivatives include:

- Using personal protective equipment (gloves, goggles) to avoid skin/eye contact.

- Working in a fumed hood to prevent inhalation of fine particles.

- Immediate rinsing with water in case of exposure and proper disposal of waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?

Key strategies include:

- Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve alkylation efficiency .

- Solvent optimization (e.g., DMF vs. acetonitrile) to enhance solubility of intermediates.

- Temperature-controlled stepwise hydrolysis to prevent decarboxylation .

- Purification via column chromatography or recrystallization to isolate regioisomers .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

Discrepancies in NMR chemical shifts or IR bands can arise from solvent effects, tautomerism, or crystal packing. Mitigation steps include:

Q. What role does computational chemistry play in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations can:

Q. How can this compound be utilized as a building block for designing bioactive molecules?

The pyrazole-oxazine scaffold offers:

- Diverse functionalization sites : The carboxylic acid group enables amide coupling, while the oxan-4-yl moiety can undergo ring-opening reactions .

- Biological relevance : Analogous pyrazolecarboxylic acids exhibit enzyme inhibition (e.g., COX-2) or receptor-binding activity, guiding SAR studies .

Methodological Challenges and Solutions

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Challenges include low solubility and polymorphism. Solutions involve:

Q. How can regioselectivity issues in derivatization reactions be controlled?

Regioselectivity is influenced by steric and electronic factors:

- Directing groups (e.g., electron-withdrawing substituents) can bias substitution to the pyrazole C-3 or C-4 positions .

- Transition metal catalysis (e.g., Pd-mediated cross-coupling) enables site-selective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。